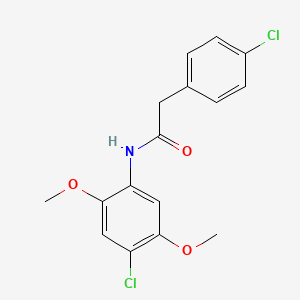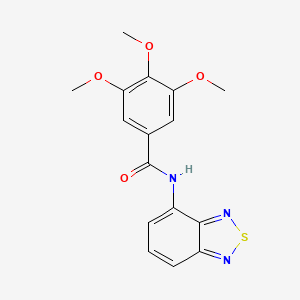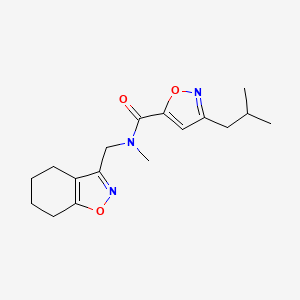![molecular formula C9H9N3O4S2 B5588392 4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)
4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide, also known as Isoxazole sulfonamide, is a chemical compound that has been extensively researched for its potential applications in medical science. It is a sulfonamide-based compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Antitumor Therapy
Sulfonamide compounds, including halogenated sulfonamides and halogenophenylaminobenzolamide derivatives, have been investigated for their potent inhibition of tumor-associated carbonic anhydrase isozyme IX. This enzyme is a target for anticancer therapy due to its expression in tumor tissues and involvement in tumor growth and metastasis. The inhibition of carbonic anhydrase IX by these sulfonamides suggests potential applications as antitumor agents, offering a foundation for the design of more potent and selective inhibitors (Ilies et al., 2003).
Antimicrobial Applications
New thiophene derivatives synthesized from 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide have shown promising antimicrobial activities. This highlights the potential of sulfonamide compounds in the development of novel antimicrobial agents, which could be effective against resistant strains of bacteria (Khalil et al., 2010).
Investigation of Tautomeric Behavior
The tautomeric behavior of sulfonamide derivatives has been studied using spectroscopic methods and density functional theory. Understanding the tautomeric forms of molecules like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide is crucial for their pharmaceutical and biological activities, offering insights into their potential therapeutic applications (Erturk et al., 2016).
Pro-Apoptotic Indapamide Derivatives for Cancer Treatment
Synthesis of pro-apoptotic indapamide derivatives demonstrates the potential of sulfonamide-based compounds in anticancer therapy. These compounds, particularly 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have shown high proapoptotic activity in melanoma cell lines, suggesting their use as anticancer agents (Yılmaz et al., 2015).
Electrophilic Quenching and Synthesis of Thioalkyl Derivatives
The lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups lead to the selective synthesis of thioalkyl derivatives. This method provides a direct and synthetically useful approach to obtaining compounds with potential biological activities, including antimicrobial and anticancer properties (Balasubramaniam et al., 1990).
Eigenschaften
IUPAC Name |
N-methyl-4-(1,2-oxazol-3-ylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-10-9(13)7-4-6(5-17-7)18(14,15)12-8-2-3-16-11-8/h2-5H,1H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCHXVPUNUDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(1,2-oxazol-3-ylsulfamoyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)

![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)
![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)
![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)
